molecular formula C21H21N3O5S B2419712 (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-49-3

(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2419712
CAS No.: 865248-49-3
M. Wt: 427.48
InChI Key: IYTCEUVNABASFH-LNVKXUELSA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative offered for early-stage pharmacological research. The benzo[d]thiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in various therapeutic agents . Specifically, this compound features a complex molecular architecture with acetamido and (4-methoxybenzoyl)imino substituents, which may contribute to its potential interaction with biological targets. Compounds based on the benzothiazole nucleus have demonstrated significant potential in scientific research, particularly as inhibitors for antibacterial targets like DNA gyrase . Furthermore, benzothiazole derivatives are actively investigated for their anti-tubercular properties, with recent studies highlighting their potency against Mycobacterium tuberculosis and their mechanism of action involving targets such as DprE1 . The structural features of this compound suggest it is a valuable chemical tool for researchers exploring new therapeutic agents for infectious diseases and other pathological conditions. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-4-29-19(26)12-24-17-10-7-15(22-13(2)25)11-18(17)30-21(24)23-20(27)14-5-8-16(28-3)9-6-14/h5-11H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTCEUVNABASFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Acetamido group : May play a role in interactions with biological targets.
  • Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
  • Anti-inflammatory Effects : The benzo[d]thiazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .
  • Antimicrobial Properties : Compounds with similar structural features have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

  • Protective Role Against Ethanol-Induced Oxidative Stress :
    • A study investigated the protective effects of a related thiazole derivative against ethanol-induced teratogenic effects in zebrafish. The compound significantly reduced oxidative damage and morphological defects caused by ethanol exposure, highlighting its potential as a therapeutic agent for fetal alcohol spectrum disorders (FASD) .
  • Neuroprotective Effects :
    • Research on another thiazole derivative indicated its ability to protect neurons from amyloid beta-induced oxidative stress, suggesting that similar compounds could be effective in treating Alzheimer's disease by modulating oxidative stress pathways .
  • Anticancer Activity :
    • Structure-activity relationship studies revealed that thiazole derivatives can bind to antiapoptotic proteins (Bcl-2 family), enhancing cytotoxic effects against cancer cells. This suggests that (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also possess anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
AntioxidantN4 (thiazole derivative)Reduced oxidative damage in zebrafish larvae
Anti-inflammatoryKHG21834Inhibition of NF-κB pathway
AntimicrobialVarious thiazolesEfficacy against multiple pathogens
AnticancerEthyl 2-aminoBinding to Bcl-2 proteins, increased cytotoxicity

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that thiazole derivatives, including (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory mediators effectively.

Table 1: Summary of Anti-inflammatory Activity in Animal Models

Compound NameDose (mg/kg)Edema Reduction (%)Reference
Compound A5045
Compound B10060
(Z)-ethyl ...50TBDTBD

In animal models, such as carrageenan-induced paw edema in rats, (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated a dose-dependent reduction in swelling compared to control groups.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented, particularly their ability to induce apoptosis in cancer cell lines. In vitro studies have indicated that this compound can significantly inhibit the growth of various cancer cells.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of ActionReference
Compound C10Apoptosis induction
Compound D15Cell cycle arrest
(Z)-ethyl ...TBDTBDTBD

In studies involving MCF-7 breast cancer cells, compounds similar to (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

Case Study on Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl ... showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses and demonstrated significant analgesic effects compared to standard analgesics.

Oncological Research : Another study tested thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via multi-step routes starting from benzo[d]thiazole precursors. Key steps include:

  • Hantzsch thiazole synthesis : Reacting α-halocarbonyl compounds with thiourea derivatives under reflux conditions to form the thiazole core .
  • Imination : Introducing the 4-methoxybenzoyl imino group via condensation reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
  • Esterification : Ethyl acetate moieties are incorporated through nucleophilic substitution or esterification reactions . Characterization involves NMR (1H/13C) and HPLC to confirm structure and purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify functional groups (e.g., thiazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 443.5 matches theoretical for C21H21N3O5S) .
  • HPLC : Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What functional groups influence its reactivity and biological activity?

Key groups include:

  • Thiazole ring : Participates in π-π stacking with biological targets (e.g., enzymes) .
  • Acetamido group (-NHCOCH3) : Enhances solubility and hydrogen-bonding interactions .
  • 4-Methoxybenzoyl imino group : Modulates electron density, affecting electrophilic reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve imination yields by stabilizing intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl2) accelerate thiazole cyclization .
  • Temperature control : Step-wise heating (e.g., 60°C for imination, 80°C for esterification) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomers .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Substituent ChangeImpact on ActivityReference
Fluorine at C6 Increased cytotoxicity (IC50 ↓30%) vs. chlorine analog
Oxazole vs. thiazole Reduced anti-inflammatory activity (COX-2 inhibition ↓50%)
Methoxy → ethoxy Improved metabolic stability (t1/2 ↑2.5x in liver microsomes)

Q. How can spectral data inconsistencies be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes thiazole C-H couplings from aromatic protons) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, validating experimental data .
  • X-ray crystallography : Resolves Z/E isomerism in the imino group (e.g., Z-configuration confirmed by dihedral angles) .

Q. What strategies address contradictions in biological activity data across studies?

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with IC50 trends .
  • Meta-analysis : Pool data from >5 studies to identify statistically significant trends (e.g., logP <3 enhances bioavailability) .

Methodological Considerations

Q. How to design in vitro assays to evaluate its biological activity?

  • Target selection : Prioritize enzymes (e.g., COX-2, topoisomerase II) based on structural analogs .
  • Dose-response curves : Test 0.1–100 μM concentrations in triplicate to calculate IC50 .
  • Cytotoxicity controls : Include MTT assays on non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. What analytical techniques quantify its stability under physiological conditions?

  • LC-MS/MS : Monitors degradation in simulated gastric fluid (pH 2.0) and plasma .
  • Circular Dichroism (CD) : Detects conformational changes in phosphate-buffered saline (PBS) .

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